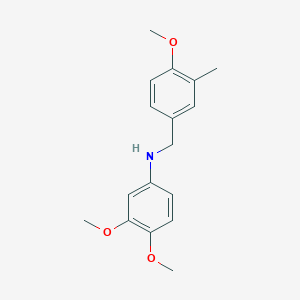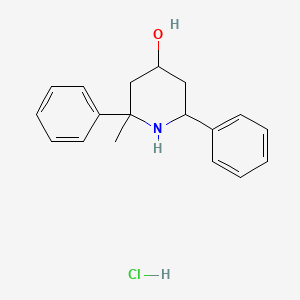![molecular formula C20H27NO3 B4976612 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine, also known as BPP, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. BPP is a selective antagonist of the α2C-adrenoceptor subtype and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine acts as a selective antagonist of the α2C-adrenoceptor subtype, which is involved in the regulation of sympathetic nervous system activity. By blocking the activity of this receptor subtype, 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine can affect a variety of physiological processes, including blood pressure regulation and stress response.
Biochemical and physiological effects:
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has been shown to have a variety of biochemical and physiological effects, including the modulation of sympathetic nervous system activity, the regulation of blood pressure, and the reduction of stress response. 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has also been shown to have potential anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine in lab experiments is its selectivity for the α2C-adrenoceptor subtype, which allows for more precise targeting of this receptor subtype in studies of sympathetic nervous system activity. However, one limitation of using 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine and its effects on physiological processes. Some possible areas of investigation include the development of more selective α2C-adrenoceptor antagonists, the exploration of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine's potential anti-inflammatory effects, and the investigation of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine's potential use in the treatment of cardiovascular and other disorders. Additionally, further studies may be needed to clarify the mechanism of action of 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine and its effects on various physiological processes.
Synthesis Methods
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)phenol with 3-chloropropylamine in the presence of a base, followed by the addition of 3-methoxypropylamine and subsequent purification steps.
Scientific Research Applications
3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has been used in a variety of scientific research applications, including studies of the α2C-adrenoceptor subtype and its role in various physiological processes. 3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
properties
IUPAC Name |
3-methoxy-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-15-5-13-21-14-6-16-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOAYSDUPVUUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)


![2,3-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4976545.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)

![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)